molecular formula C11H11N3 B584633 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline CAS No. 143102-05-0

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline

Cat. No.: B584633
CAS No.: 143102-05-0
M. Wt: 185.23
InChI Key: KHXVULBTQYHKIV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is a heterocyclic compound that features a fused ring system combining pyrazine and quinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This reaction is typically followed by N-alkylation using sodium carbonate . Another method involves the hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst under mild conditions, such as 50°C and 20 bar hydrogen pressure .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of renewable resources and sustainable catalysts, such as nitrogen-doped carbon-supported palladium, is emphasized to make the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the nitrogen atoms .

Scientific Research Applications

1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is unique due to its fused ring system, which combines the properties of both pyrazine and quinoline. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10-11(14-9)13-6-5-12-10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVULBTQYHKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3C=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668267
Record name 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143102-05-0
Record name 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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